molecular formula C11H14O3S B14228790 2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane CAS No. 510773-88-3

2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane

Cat. No.: B14228790
CAS No.: 510773-88-3
M. Wt: 226.29 g/mol
InChI Key: TVWYYAFAQLAEIY-UHFFFAOYSA-N
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Description

2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane is an organic compound characterized by the presence of a benzenesulfinyl group attached to an ethyl chain, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane typically involves the reaction of benzenesulfinyl chloride with ethylene glycol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfoxide, which then undergoes cyclization to form the 1,3-dioxolane ring. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl chain can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-[2-(Benzenesulfonyl)ethyl]-1,3-dioxolane.

    Reduction: Formation of 2-[2-(Benzenesulfanyl)ethyl]-1,3-dioxolane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the compound can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Benzenesulfonyl)ethyl]-1,3-dioxolane
  • 2-[2-(Benzenesulfanyl)ethyl]-1,3-dioxolane
  • 2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxane

Uniqueness

2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and sulfanyl analogs. The 1,3-dioxolane ring also provides stability and resistance to hydrolysis, making it a valuable compound in various applications.

Properties

CAS No.

510773-88-3

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-[2-(benzenesulfinyl)ethyl]-1,3-dioxolane

InChI

InChI=1S/C11H14O3S/c12-15(10-4-2-1-3-5-10)9-6-11-13-7-8-14-11/h1-5,11H,6-9H2

InChI Key

TVWYYAFAQLAEIY-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCS(=O)C2=CC=CC=C2

Origin of Product

United States

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